Lipase Inhibitory Potency: 2500-Fold Reduction vs. Parent Orlistat and 2.5-Fold vs. M1 Metabolite
Orlistat (m3) exhibits a 2500-fold reduction in lipase inhibitory potency compared to the parent drug orlistat, and a 2.5-fold further reduction compared to the M1 metabolite [1]. While M1 retains weak residual activity at approximately 1000-fold below orlistat, M3's complete loss of both the beta-lactone ring and the N-formyl leucine side chain results in near-total pharmacological inactivation [2]. This graded potency loss (orlistat > M1 > M3) provides a quantitative framework for confirming the identity and purity of M3 reference standards through functional activity assays.
| Evidence Dimension | Lipase inhibitory activity fold-reduction relative to parent orlistat |
|---|---|
| Target Compound Data | 2500-fold less potent than orlistat |
| Comparator Or Baseline | Orlistat (parent drug): reference activity = 1×; Orlistat Metabolite M1: 1000-fold less potent than orlistat |
| Quantified Difference | M3 is 2500× weaker than orlistat; M3 is 2.5× weaker than M1 (2500/1000 = 2.5-fold differential between the two metabolites) |
| Conditions | In vitro lipase inhibition assay; beta-lactone ring-opened metabolites evaluated against human gastrointestinal lipases |
Why This Matters
This quantifiable potency gradient enables analytical laboratories to use M3 as a functionally inert negative control and to distinguish M3 from M1 in purity assessments based on residual enzymatic activity, critical for regulatory impurity profiling.
- [1] ODDB.org – Open Drug Database. Orlistat: Metabolismus – M1 und M3 haben einen offenen β-Lactonring und eine extrem schwache lipasehemmende Aktivität (1000fach bzw. 2500fach schwächer als Orlistat). View Source
- [2] RxReasoner. Orlistat – Clinical Pharmacology: M1 and M3 have an open beta-lactone ring and extremely weak lipase inhibitory activity (1000 and 2500 fold less than orlistat respectively). Average plasma levels: M1 26 ng/mL, M3 108 ng/mL. View Source
